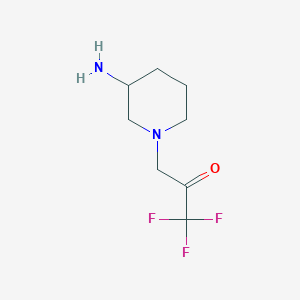

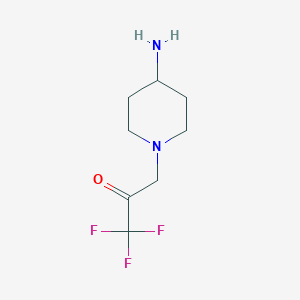

3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one

Overview

Description

3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one (3-APTFP) is a novel fluorinated aminopiperidine compound that has been of interest in recent years due to its potential applications in scientific research and drug discovery. 3-APTFP is a synthetic chemical with a wide range of properties, including its ability to act as an agonist or antagonist of certain receptors. It has been studied for its potential use in the treatment of various diseases and disorders, including epilepsy, anxiety, and depression. In addition, 3-APTFP has been used in laboratory studies to study the effects of certain drugs on the central nervous system.

Scientific Research Applications

Synthesis and Chemical Properties

3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one is a key intermediate in the synthesis of various biologically active compounds. Its trifluoropropyl and aminopiperidinyl groups are pivotal for the stereoselective synthesis of complex molecules. For instance, it is involved in the novel synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization processes. This demonstrates its role in enabling the construction of compounds with potential applications in medicinal chemistry and material science (Zhang, Zhao, & Lu, 2007).

Drug Development and Pharmacology

3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one serves as a precursor or a structural motif in the development of novel pharmaceutical agents. It has been identified as a core structure in the development of selective and potent non-peptide SST2 agonists with significant pharmacological profiles, showcasing its utility in the advancement of new therapeutic agents (Zhao et al., 2022). Moreover, its derivatives have been explored as scaffolds for combinatorial chemistry, underlining its importance in drug discovery and medicinal chemistry (Schramm, Saak, Hoenke, & Christoffers, 2010).

Biological Activity and Therapeutic Potential

The compound and its derivatives exhibit a wide range of biological activities, making them valuable in the exploration of new treatments. For example, aminopiperidine derivatives have been investigated for their potential as CGRP receptor inhibitors, illustrating their relevance in addressing conditions like migraine and other neurovascular disorders (Cann et al., 2012). Additionally, the structure has been key in the synthesis of novel antibacterials targeting resistant strains of bacteria, highlighting its contribution to addressing antimicrobial resistance (Inagaki et al., 2003).

Enantioselective Synthesis and Catalysis

The compound's framework is instrumental in enantioselective synthesis processes, such as in the production of enantioenriched 3-aminopiperidine derivatives via rhodium-catalyzed asymmetric hydrogenation. This underscores its role in the synthesis of optically active pharmaceuticals, reflecting on the compound's versatility and utility in organic synthesis (Royal et al., 2016).

Mechanism of Action

Target of Action

The primary target of 3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one, also known as Paltusotine, is the somatostatin receptor subtype 2 (SST2) . SST2 is a G protein-coupled receptor that is selectively expressed in different tissues . It plays a crucial role in inhibiting the secretion of other hormones .

Mode of Action

Paltusotine acts as an agonist at the SST2 receptor . By binding to this receptor, it suppresses the secretion of growth hormone-releasing hormone (GHRH), growth hormone (GH), and insulin-like growth factor 1 (IGF-1) .

Biochemical Pathways

The activation of the SST2 receptor by Paltusotine leads to the suppression of the GH and IGF-1 pathways . These pathways are involved in cell growth and development. The suppression of these pathways by Paltusotine can lead to a decrease in the symptoms of conditions like acromegaly and neuroendocrine tumors .

Pharmacokinetics

Paltusotine is orally bioavailable and is associated with increased plasma concentrations up to doses of 40 mg . It is eliminated with a half-life of approximately 30 hours . The pharmacokinetic properties of Paltusotine contribute to its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of Paltusotine’s action include the suppression of GH and IGF-1 . This suppression can lead to a decrease in the symptoms of conditions like acromegaly and neuroendocrine tumors .

Action Environment

properties

IUPAC Name |

3-(4-aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)5-13-3-1-6(12)2-4-13/h6H,1-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGGYOVNMZJFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

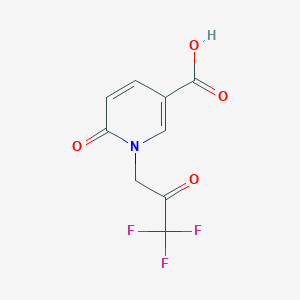

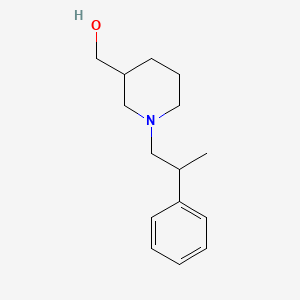

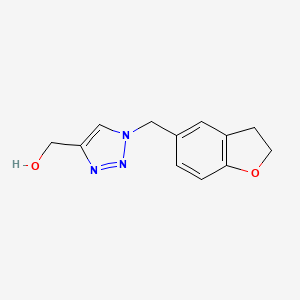

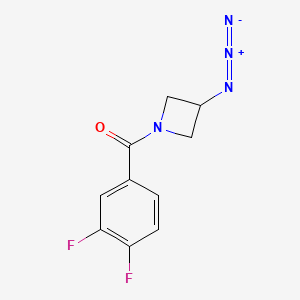

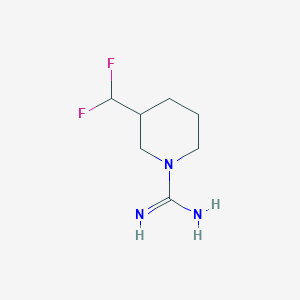

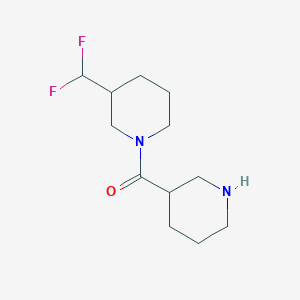

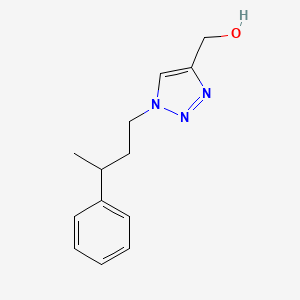

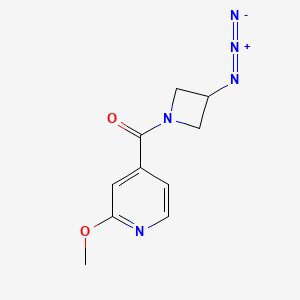

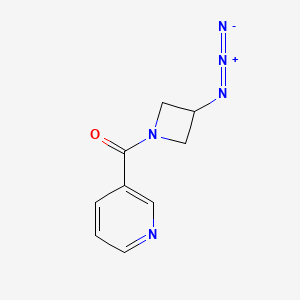

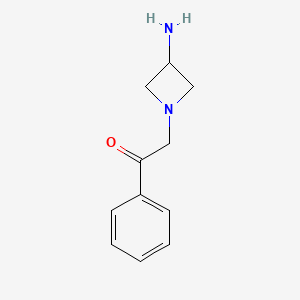

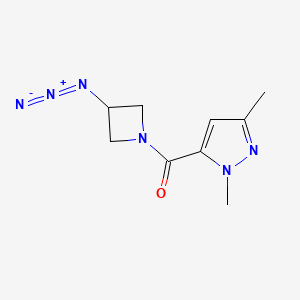

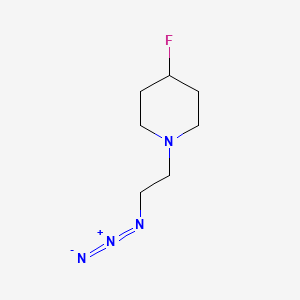

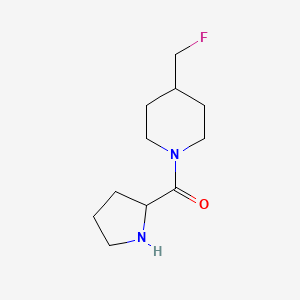

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.